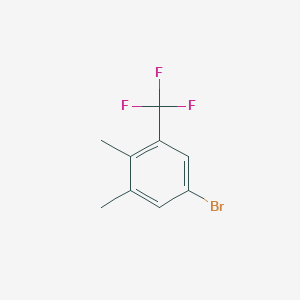

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene

Vue d'ensemble

Description

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene can be synthesized through a substitution reaction involving the bromination of 1,2-dimethyl-3-(trifluoromethyl)benzene. The reaction typically involves the use of bromine (Br2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include hydrogenated benzene derivatives.

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene serves as a precursor in the synthesis of various biologically active compounds. Its structural characteristics allow it to participate in reactions that yield important pharmaceutical intermediates.

Case Study: Synthesis of Indole Derivatives

Indoles are crucial in drug development due to their biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of indole derivatives. The synthesis process often involves:

- Reagents : n-butyllithium and carbon dioxide.

- Reaction Conditions : Typically conducted under inert atmosphere to prevent oxidation.

This application is notable for its role in developing anti-cancer agents and other therapeutics targeting various disorders .

Agrochemical Applications

The compound is also utilized in the agrochemical industry, particularly in the synthesis of trifluoromethylpyridines and their derivatives. These compounds have gained attention due to their effectiveness as herbicides and insecticides.

Data Table: Trifluoromethylpyridines Applications

| Compound Name | Application Type | Notable Features |

|---|---|---|

| Trifluoromethylpyridine | Herbicide | Effective against broadleaf weeds |

| Trifluoromethylpyridine Derivatives | Insecticide | Low toxicity to non-target species |

More than 20 new agrochemicals containing trifluoromethylpyridines have received ISO common names, indicating their regulatory approval for commercial use .

Material Science

In material science, this compound is explored for its potential in developing advanced materials with specific electronic properties. The presence of the trifluoromethyl group can significantly alter the electronic characteristics of polymers.

Experimental Insights

Research has shown that incorporating this compound into polymer matrices can enhance properties such as thermal stability and electrical conductivity. This makes it a candidate for applications in electronics and nanotechnology .

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered. The compound has been included in various environmental assessments due to its potential persistence and bioaccumulation risks.

Regulatory Status

The compound has been evaluated by the Environmental Protection Agency (EPA) as part of its Contaminant Candidate List, emphasizing the need for careful monitoring and regulation .

Mécanisme D'action

The mechanism of action of 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene involves its interaction with various molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity in certain chemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-fluorobenzotrifluoride: Similar in structure but with a fluorine atom instead of a methyl group.

1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one.

Uniqueness

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and material science applications .

Activité Biologique

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a trifluoromethyl group attached to a dimethyl-substituted benzene ring. The presence of these substituents significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in critical biochemical pathways. For example, it can interfere with topoisomerases, which are crucial for DNA replication and repair processes.

- Cell Signaling Modulation : The compound affects cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in cell proliferation and apoptosis.

- Transport Mechanisms : It utilizes specific transporters for cellular uptake, influencing its distribution within tissues.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, related trifluoromethylated compounds have shown significant inhibition of cell growth in MCF7 and NCI-H460 cell lines .

- Pharmacological Potential : The trifluoromethyl group is known to enhance the pharmacological properties of compounds. It has been associated with increased potency in inhibiting serotonin uptake and enhancing interactions with target proteins .

Case Studies

Several studies have explored the biological effects of halogenated aromatic compounds similar to this compound:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies reported IC50 values for related compounds indicating effective cytotoxicity against various cancer cell lines. For example, one study found that a structurally analogous compound exhibited an IC50 of 14.31 µM against MCF7 cells .

- Mechanistic Insights : Research has shown that the presence of the trifluoromethyl group can significantly alter the binding affinity of compounds to their targets. For instance, modifications in the para-position of phenolic rings have led to increased potency in inhibiting specific enzymes .

Data Tables

| Biological Activity | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| Cytotoxicity | This compound | MCF7 | 14.31 |

| Enzyme Inhibition | Similar Compound | NCI-H460 | 8.55 |

| Serotonin Uptake Inhibition | Trifluoromethyl Analog | - | 6-fold increase in potency |

Propriétés

IUPAC Name |

5-bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-5-3-7(10)4-8(6(5)2)9(11,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINASRYWSBKQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244599 | |

| Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-29-0 | |

| Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80245-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.